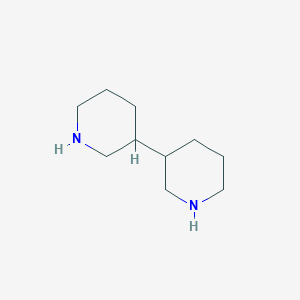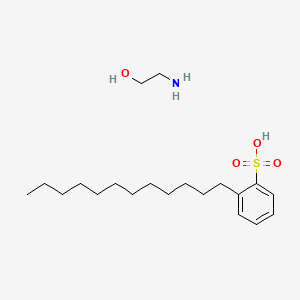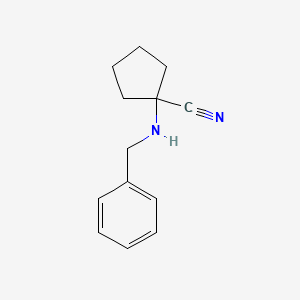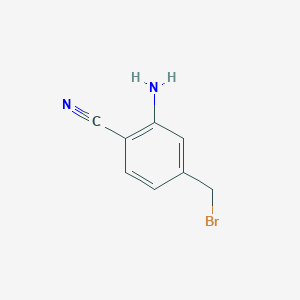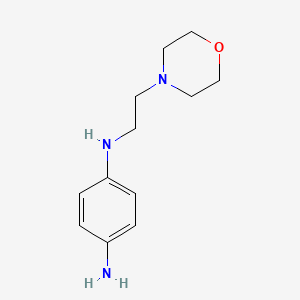
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a morpholinoethyl group and two amine groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-chloroethylmorpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N1-phenylbenzene-1,2-diamine
- 1,2-phenylenediamine
- N,N’-bis(2-methylphenyl)benzene-1,4-diamine
Uniqueness
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to interact with biological targets, making it more effective in certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10,13H2 |
Clave InChI |
MIWXNKDIADESJW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=CC=C(C=C2)N |
SMILES canónico |
C1COCCN1CCNC2=CC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

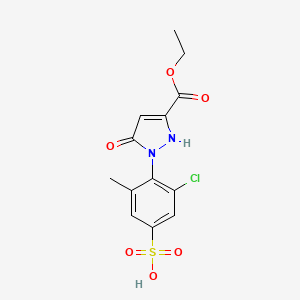
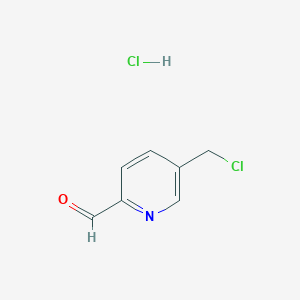
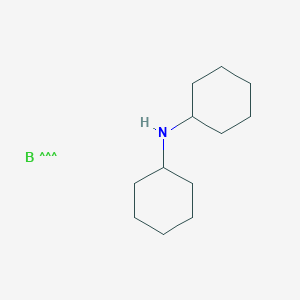
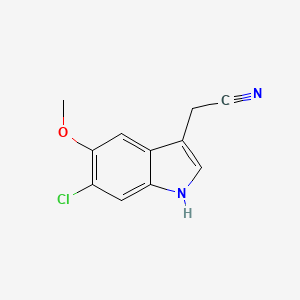
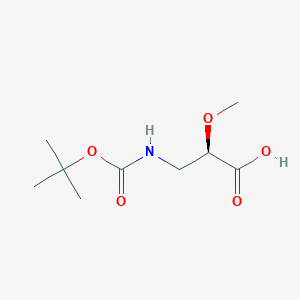
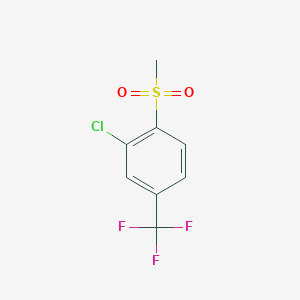
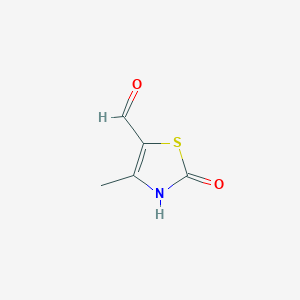

![Ethyl 3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1646210.png)
